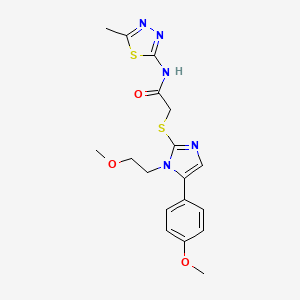

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of imidazole derivatives. Imidazoles are known for their versatile applications in medicinal chemistry due to their unique structural properties and ability to interact with various biological targets.

Propriétés

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S2/c1-12-21-22-17(28-12)20-16(24)11-27-18-19-10-15(23(18)8-9-25-2)13-4-6-14(26-3)7-5-13/h4-7,10H,8-9,11H2,1-3H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSOOGYPKUDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be initiated by reacting 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as sodium hydride (NaH). The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: For industrial production, scalable synthetic routes involve optimizing the reaction parameters to enhance yield and purity. Continuous flow chemistry methods could be applied to streamline the process, reduce reaction time, and improve safety.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes:

Oxidation: Can be oxidized using mild oxidizing agents like hydrogen peroxide or sodium periodate to yield sulfoxides or sulfones.

Reduction: The compound's aromatic rings can undergo reduction, typically using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: Can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions Used:

Oxidizing agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)

Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

Nucleophiles for substitution: Ammonia (NH3), various amines

Major Products Formed from These Reactions:

From oxidation: Sulfoxides, sulfones

From reduction: Reduced aromatic rings

From substitution: Aminated imidazole derivatives

Applications De Recherche Scientifique

In Chemistry:

Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with potential catalytic properties.

In Biology:

Studied for its potential anti-inflammatory and antimicrobial activities due to its imidazole and thiadiazole moieties.

In Medicine:

Explored for its potential as a pharmaceutical agent in treating various diseases, particularly those involving inflammation and microbial infections.

In Industry:

Mécanisme D'action

The exact mechanism of action depends on the specific application but generally involves interaction with biological macromolecules like enzymes or receptors. For instance:

Molecular Targets and Pathways: Could inhibit specific enzymes involved in inflammatory pathways or disrupt microbial cell wall synthesis.

Comparaison Avec Des Composés Similaires

2-mercaptoimidazole derivatives

Thiadiazole-containing imidazoles

Methoxy-substituted imidazole derivatives

Activité Biologique

The compound 2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features an imidazole moiety linked to a thiol group and a thiadiazole structure, which are known for their biological relevance. The presence of methoxy and methyl substituents may enhance its pharmacological properties.

Research indicates that compounds with imidazole and thiadiazole structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many imidazole derivatives are known for their antifungal and antibacterial properties. The presence of sulfur in the structure may contribute to enhanced interactions with microbial enzymes.

- Anticancer Properties : Compounds similar to this derivative have shown promise in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

A study demonstrated that related compounds with imidazole rings exhibit significant cytotoxicity against several cancer cell lines. For instance, a related compound showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Related Compound | HCT-116 (Colon Cancer) | 6.2 |

| Related Compound | T47D (Breast Cancer) | 27.3 |

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial effects. For example, compounds with similar structures have shown effective inhibition of bacterial growth in vitro.

Case Studies

- In Vitro Studies : In vitro assays revealed that the compound exhibited significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

- In Vivo Studies : Preclinical studies involving animal models indicated that the compound could effectively reduce tumor size in xenograft models, supporting its anticancer potential.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest favorable pharmacokinetic profiles similar to other imidazole derivatives, but further studies are required to assess toxicity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.